[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
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Overview
Description
[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is an organic compound that combines a pyridine ring with a carbamate group and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves the following steps:
Formation of the Carbamate Group: The reaction begins with the formation of the carbamate group by reacting 4-methoxyaniline with phosgene or a suitable carbonylating agent under controlled conditions.
Coupling with Pyridine Derivative: The resulting carbamate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 4-Methoxyaniline and 2-chloropyridine-3-carboxylic acid.
Oxidation: 4-Hydroxyphenyl derivatives.
Reduction: 4-Methylphenyl derivatives.
Scientific Research Applications
[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can engage in π-π interactions with aromatic residues in protein binding sites, enhancing binding affinity and specificity.
Comparison with Similar Compounds
[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with similar compounds such as:
[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyrimidine-4-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring, which may alter its binding properties and reactivity.
[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the pyridine ring, potentially affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-21-11-6-4-10(5-7-11)18-13(19)9-22-15(20)12-3-2-8-17-14(12)16/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVMDHABHSJXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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